4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid
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Description
4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications
Antifolate and Antitumor Agents
A study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical analogues of a related compound as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. The classical compound exhibited significant inhibition of human DHFR and showed potent antitumor activity in several tumor cells in culture. Some nonclassical analogues were potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Synthesis of Novel Heterocyclic Systems
Research by Zadorozhny et al. (2008) and Kucherenko et al. (2008) explored the synthesis of condensed isoquinolines and thienopyrimidinones, respectively, highlighting the chemical versatility and potential for creating new molecules with unique properties. These studies contribute to the broader understanding of heterocyclic chemistry and offer new avenues for the development of pharmaceuticals and materials (Zadorozhny, Kovtunenko, Turov, & Kucherenko, 2008); (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
Domino Reactions in Synthesis
Tolkunov et al. (2012) demonstrated the use of domino reactions for the synthesis of benzothieno[2,3-c]pyridines, presenting a novel one-pot method for preparing benzoic acids derivatives and highlighting the efficiency of domino reactions in creating complex structures from simpler precursors (Tolkunov, Eres'ko, Khizhan, Mazepa, Palamarchuk, Shishkin, & Tolkunov, 2012).
Liquid-Crystalline Networks
Kihara et al. (1996) prepared supramolecular liquid-crystalline networks by self-assembly of multifunctional hydrogen-bonding molecules, including benzoic acid derivatives. This research is indicative of the potential applications of such compounds in materials science, specifically in the creation of new types of liquid crystals with advanced properties (Kihara, Kato, Uryu, & Fréchet, 1996).
properties
IUPAC Name |
4-(7-ethyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-10-3-8-13-14(9-10)25-18-15(13)17(22)20-16(21-18)11-4-6-12(7-5-11)19(23)24/h4-7,10H,2-3,8-9H2,1H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGCRGNOUURQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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